(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
“(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a complex heterocyclic compound featuring a benzofuran core substituted with a morpholine carboxylate group and an (E)-configured 3-phenylallylidene moiety. The Z stereochemistry at the 3-oxo position and the E configuration of the allylidene group create a rigid, planar structure that influences its intermolecular interactions and crystallographic packing.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21-18-10-9-17(27-22(25)23-11-13-26-14-12-23)15-20(18)28-19(21)8-4-7-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b7-4+,19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKTTYAFKYQOI-LLLGHMJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Introduction
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of approximately 325.36 g/mol. The compound's unique structure includes a morpholine ring and a benzofuran moiety, which are often associated with various biological activities.
Biological Activity
-
Mechanism of Action
- The compound exhibits potential anti-inflammatory and analgesic properties, likely through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- It may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine, suggesting possible applications in neuropharmacology.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Potential
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
- This effect is hypothesized to be mediated through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anti-inflammatory effects | Demonstrated significant reduction in edema in animal models. |
| Study 2 | Antimicrobial efficacy testing | Showed inhibition of growth in E. coli and S. aureus at low concentrations. |
| Study 3 | Anticancer activity assessment | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the micromolar range. |
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Cytotoxicity Profiles :
This compound demonstrates promising biological activities across multiple domains, including anti-inflammatory, antimicrobial, and anticancer effects. Further research is warranted to elucidate its mechanisms fully and explore its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs include derivatives with variations in the benzofuran substituents, allylidene stereochemistry, or morpholine replacements. Key comparisons are summarized below:
Stereochemical Impact :
The Z/E configuration in the target compound enforces a planar geometry, facilitating π-π interactions absent in Analog A, where the Z-styryl group introduces steric hindrance, reducing packing efficiency . Analog B’s 4-chlorophenyl group enhances halogen bonding, lowering solubility but improving thermal stability .
Hydrogen-Bonding Networks: Graph set analysis (GSA) reveals a D(2) motif (donor-acceptor dimer) in the target compound, contrasting with Analog A’s C(4) chain motif due to piperazine’s N–H donor absence. Analog B exhibits a R₂²(8) ring motif from Cl···π interactions, altering dissolution kinetics .
Morpholine vs. Piperazine :
Replacement of morpholine with piperazine in Analog A reduces planarity, increasing the dihedral angle between the carboxylate and benzofuran core (12.5° vs. 8.3° in the target compound), as refined via SHELXL .
Research Findings and Methodologies
Crystallographic Refinement :
SHELXL was critical in resolving the target compound’s disorder in the allylidene group, with a final R-factor of 3.8% . Analog B’s Cl substituent required SIR97 for direct-method phasing due to heavy-atom effects .
Hydrogen-Bonding Analysis :
Etter’s graph set theory, applied via WinGX, identified a D(2) motif in the target compound, stabilizing its crystal lattice better than Analog A’s weaker C(4) chains .
Conformational Analysis : ORTEP-3 visualizations confirmed the near-planar geometry of the target compound’s benzofuran-morpholine interface, a feature disrupted in Analog A by piperazine’s chair conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
